molecular formula C21H24N2O2 B2781503 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941872-62-4

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2781503
CAS No.: 941872-62-4
M. Wt: 336.435
InChI Key: RVAHBUIGRZXQNZ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a piperidinone ring and a phenylpropanamide moiety.

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . The inhibitory constant of apixaban for human FXa is 0.08 nM, indicating its high potency . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

Apixaban inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation and thus, prevents thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn decreases blood clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidinone ring and a phenylpropanamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-15-18(11-12-19(16)23-14-6-5-9-21(23)25)22-20(24)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAHBUIGRZXQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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